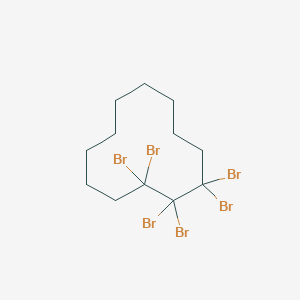

1,1,2,2,3,3-Hexabromocyclododecane

Description

Properties

IUPAC Name |

1,1,2,2,3,3-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-10(14)8-6-4-2-1-3-5-7-9-11(15,16)12(10,17)18/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRRVNVEOIKVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(C(C(CCCC1)(Br)Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342846 | |

| Record name | 1,1,2,2,3,3-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE POWDER OR GRANULES | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes >190 °C | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0656 mg/L at 20 °C /Technical product/, In water, 0.0034 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility in water, mg/l at 20 °C: 0.066 (practically insoluble) | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2403 kg/cu m at 15-25 °C /OECD Guideline 109 (Density of Liquids and Solids)/, 2.2-2.4 g/cm³ | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.70X10-7 mm Hg at 21 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure at 20 °C: negligible | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

...The impurities in HBCDD are less than 4% w/w. The stated impurities are tetrabromocyclododecane and other brominated cyclododecanes. | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

25637-99-4, 1235106-66-7 | |

| Record name | Cyclododecane, hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2,3,3-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabromocyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

185.9 °C /OECD Guideline 102 (Melting point / Melting Range)/, Melting point = 170-180 °C. Bromine content = 74.7%, 170-209 °C | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Stereochemistry and Isomerism of 1,1,2,2,3,3 Hexabromocyclododecane

Isomeric Interconversion Mechanisms Affecting 1,1,2,2,3,3-Hexabromocyclododecane Profiles

Thermal Isomerization Processes of this compound

The thermal isomerization of hexabromocyclododecane (HBCDD) stereoisomers is a well-documented process that occurs at elevated temperatures, such as those encountered during the processing of polymers containing HBCDD as a flame retardant. The commercial HBCDD mixture is predominantly composed of the γ-HBCDD isomer, with smaller amounts of α-HBCDD and β-HBCDD. However, heating this mixture can lead to a shift in the isomeric ratio.

Studies have shown that when heated, the γ- and β-isomers can convert to the more thermally stable α-isomer. For instance, heating a commercial HBCDD mixture at 160°C for 20 minutes resulted in a significant increase in the proportion of α-HBCDD, from an initial 11.7% to 57.5%. This transformation is believed to proceed through a mechanism involving the dissociation of a bromide ion, followed by its re-addition, leading to a change in the stereochemical configuration. The rate of this isomerization is dependent on both temperature and the surrounding medium.

Key Research Findings on Thermal Isomerization:

The conversion of γ-HBCDD to α-HBCDD is the most prominent thermal isomerization pathway.

The β-isomer also converts to the α-isomer upon heating.

The α-isomer is the most thermally stable of the common stereoisomers.

This isomerization has practical implications, as the processing of expanded polystyrene (EPS) and extruded polystyrene (XPS) foams, which contain HBCDD, often involves temperatures that induce these changes.

Below is a data table summarizing the effect of heating on the isomeric composition of HBCDD.

Table 1: Thermal Isomerization of HBCDD Stereoisomers at 160°C

| Stereoisomer | Initial Composition (%) | Composition after 20 min at 160°C (%) |

|---|---|---|

| α-HBCDD | 11.7 | 57.5 |

| β-HBCDD | 9.0 | 4.8 |

| γ-HBCDD | 79.3 | 37.7 |

Data sourced from He et al., 2012.

Photolytic Isomerization of this compound

Photolytic processes, involving the absorption of light, can also induce isomerization among the HBCDD stereoisomers. This is particularly relevant to the environmental fate of HBCDD, as it can be exposed to sunlight in various environmental compartments. Research has demonstrated that ultraviolet (UV) radiation can cause a shift in the isomeric ratios of HBCDD.

In experiments where individual stereoisomers were exposed to UV light in a hexane (B92381) solution, both photolytic isomerization and debromination were observed. For example, under UV irradiation, γ-HBCDD can isomerize to α-HBCDD and β-HBCDD. Similarly, α-HBCDD can be converted to β-HBCDD and γ-HBCDD. This suggests that photolysis can lead to a photostationary state where the different stereoisomers coexist in equilibrium.

The specific outcomes of photolytic isomerization can be influenced by the wavelength of light and the solvent used. These transformations indicate that sunlight can alter the isomeric profile of HBCDD found in the environment, which could affect its bioavailability and toxicity.

Table 2: Summary of Observed Photolytic Isomerization Pathways for HBCDD

| Initial Isomer | Observed Isomerization Products |

|---|---|

| α-HBCDD | β-HBCDD, γ-HBCDD |

| β-HBCDD | α-HBCDD, γ-HBCDD |

| γ-HBCDD | α-HBCDD, β-HBCDD |

Data based on findings from Gouteux et al., 2008.

Biotic Isomerization and Stereoselective Transformation of this compound

Biological systems, particularly microorganisms, can play a significant role in the isomerization and transformation of HBCDD stereoisomers. This biotic isomerization is a stereoselective process, meaning that different isomers may be transformed at different rates.

Studies using microbial cultures have shown that bacteria can mediate the isomerization of HBCDD. For instance, in the presence of certain bacterial strains, γ-HBCDD can be converted to α-HBCDD. This biotransformation is often accompanied by debromination, leading to the formation of lower-brominated cyclododecanes.

The stereoselectivity of these biotic processes is a key finding. Often, one stereoisomer is preferentially degraded or transformed over others. For example, some research indicates that the (+) and (-) enantiomers of a particular stereoisomer can be biotransformed at different rates, a process known as enantioselective transformation. This has been observed in wastewater treatment plants and in soil, where microbial activity alters the enantiomeric fraction of HBCDD isomers. This differential transformation by biota can lead to an enrichment of certain stereoisomers in the environment.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | HBCDD |

| alpha-Hexabromocyclododecane | α-HBCDD |

| beta-Hexabromocyclododecane | β-HBCDD |

| gamma-Hexabromocyclododecane | γ-HBCDD |

| Expanded Polystyrene | EPS |

Environmental Occurrence and Distribution of 1,1,2,2,3,3 Hexabromocyclododecane

Global Detection and Spatial Variability of 1,1,2,2,3,3-Hexabromocyclododecane

As a persistent organic pollutant (POP), HBCD has been detected in various environmental matrices worldwide, including in remote regions like the Arctic. nih.govwikipedia.orgresearchgate.net Its presence in such distant locations from its primary production and use areas underscores its potential for long-range environmental transport. wikipedia.orgacs.orgresearchgate.net The spatial distribution of HBCD is not uniform, with concentrations generally being higher near urban and industrial centers, which are considered major sources of emission. nih.govacs.org

The commercial HBCD mixture is composed of several stereoisomers, with the γ-HBCD being the most predominant. wikipedia.orgdioxin20xx.org However, the isomeric profile of HBCD in environmental samples often shows significant variation, with a notable shift towards a dominance of the α-HBCD stereoisomer in biological samples. acs.orgnih.gov This variability is influenced by factors such as isomerization during industrial processes and in the environment. nih.govacs.org

Atmospheric Distribution and Long-Range Transport of this compound

HBCD is known to be persistent in the atmosphere, which facilitates its long-range transport to remote areas. researchgate.net It has been detected in the air of various regions, including Europe, Asia, and the Arctic. epa.govresearchgate.net The estimated half-life of HBCD in the air is approximately three days. researchgate.netnih.gov

Studies have shown that atmospheric concentrations of HBCD can vary significantly depending on the location and proximity to sources. For example, a study in Birmingham, UK, found median concentrations of total HBCDs in indoor air to be 180 pg/m³ in homes and 170 pg/m³ in offices, while outdoor air had a much lower median concentration of 37 pg/m³. acs.org In Beijing, China, atmospheric concentrations of HBCD ranged from 20 to 1800 pg/m³. researchgate.net

Modeling studies suggest that emissions of γ-HBCD are primarily from production and industrial processes, while α-HBCD emissions are more associated with the use and disposal of products containing HBCD. nih.govacs.org Over time, the relative abundance of α-HBCD in the atmosphere of populated areas is expected to increase, even after the ban of HBCD production, due to ongoing emissions from in-use products and waste. nih.govacs.org

Aquatic Compartments: Freshwater and Marine Systems Contaminated with this compound

HBCD is hydrophobic, meaning it has low solubility in water, and consequently, it tends to partition to organic matter in aquatic environments, such as lipids in organisms and suspended solids. acs.orgnih.gov It has been widely detected in both freshwater and marine ecosystems. acs.orgnih.gov

The presence of HBCD in surface waters is a result of various inputs, including runoff from urban and agricultural areas, and discharges from wastewater treatment plants (WWTPs). psu.edunih.gov In a study of the Detroit River on the Canadian side, total HBCD was detected in surface water. canada.ca Research in the Great Lakes Basin found HBCD in snow at concentrations up to 35 ng/L. canada.ca

Wastewater serves as a significant pathway for HBCD to enter the aquatic environment. psu.edu A study in a Shanghai WWTP detected HBCD in wastewater at concentrations ranging from 1.2 to 1.7 ng/L. researchgate.net The widespread occurrence of HBCD in sewage sludge is a consequence of its leaching from consumer products into wastewater streams. psu.edu

Due to its hydrophobic nature, HBCD readily adsorbs to sediment and suspended particulate matter (SPM) in aquatic systems. nih.govacs.org Concentrations of HBCD in these matrices are often found to be higher than those of other brominated flame retardants like Polybrominated Diphenyl Ethers (PBDEs) downstream of urban and industrial areas. nih.gov

High concentrations of HBCD in SPM have been reported downstream of production sites. For instance, the highest concentrations of SPMs (0.017 g/Kg dry weight) were found in rivers in the UK and Belgium near HBCD production facilities. nih.gov In a study of the River Medway, UK, total HBCD concentrations in surface sediment ranged from 0.7 to 39.1 ng/g dry weight, with higher levels in areas with residential and industrial uses. bham.ac.ukrsc.org Monitoring in several European rivers between 2008 and 2014 showed varying concentrations of HBCD in SPM, with some sites showing a decrease over time. researchgate.netnih.gov

Terrestrial Environments: Soil and Dust Contamination by this compound

HBCD contamination is also prevalent in terrestrial environments, particularly in soil and dust. nih.govresearchgate.net The application of sewage sludge on agricultural land can be a significant source of HBCD to soils. nih.govpsu.edu

Soils surrounding HBCD processing factories have been found to contain high levels of the compound, with concentrations ranging from 1.11 x 10⁻⁴ g/Kg to 0.032 g/Kg dry weight. nih.gov A study near a HBCD production plant in China found an annual average concentration of 5405 ng/g in the soil, with levels decreasing with distance from the source. nih.gov The distribution of HBCD in soil is also influenced by factors like wind direction and can decrease with soil depth. nih.gov

Indoor dust is a significant reservoir for HBCD, and its ingestion is considered an important pathway for human exposure. acs.orgoaepublish.com HBCD leaches from various consumer products found in homes, offices, and vehicles, such as furniture, electronics, and building materials. nih.govoaepublish.com

Studies have reported a wide range of HBCD concentrations in indoor dust. In a study in Birmingham, UK, the median concentration of total HBCDs in dust from homes was 1300 ng/g, and in offices, it was 760 ng/g. acs.org Notably, car dust showed significantly higher levels, with a median of 13,000 ng/g. acs.org A study in Basrah, Iraq, found that dust from elevated surfaces had significantly higher concentrations of HBCDs than floor dust. rsc.org High levels of HBCD have also been found in dust from daycare centers and primary schools in the UK. nih.gov

Table of HBCD Concentrations in Various Environmental Media

| Environmental Compartment | Location | Concentration Range | Reference |

|---|---|---|---|

| Indoor Air (Homes) | Birmingham, UK | Median: 180 pg/m³ | acs.org |

| Outdoor Air | Birmingham, UK | Median: 37 pg/m³ | acs.org |

| Atmosphere | Beijing, China | 20 - 1800 pg/m³ | researchgate.net |

| Wastewater | Shanghai, China | 1.2 - 1.7 ng/L | researchgate.net |

| River Sediment | River Medway, UK | 0.7 - 39.1 ng/g dw | bham.ac.ukrsc.org |

| Soil (near production plant) | Shandong, China | Annual Average: 5405 ng/g | nih.gov |

| Indoor Dust (Homes) | Birmingham, UK | Median: 1300 ng/g | acs.org |

| Car Dust | Birmingham, UK | Median: 13,000 ng/g | acs.org |

Outdoor Dust and Soil Profiles of this compound

HBCD is frequently detected in outdoor dust and soil, with concentrations varying based on proximity to industrial and urban areas. mdpi.comrsc.org Due to its hydrophobic nature, HBCD tends to bind to soil and sediment particles. vu.nlnih.gov

Studies in China have shown a regional distribution of HBCD in soil, with concentrations ranging from 0.88 to 23,200 ng/g. mdpi.com The levels were generally higher in the southeastern part of the country and decreased towards the north. mdpi.com Industrial wastewater discharge, waste disposal, and atmospheric deposition from industrial activities are considered major sources of HBCD in soil. mdpi.com Research in South China found the highest total HBCD concentration of 284 ng/g dw at an e-waste recycling site, with levels decreasing significantly with distance from the site. acs.org

In a study conducted in Basrah, Iraq, concentrations of HBCD in outdoor dust were found to be lower than in indoor dust from the same homes. rsc.org The median concentration for ΣHBCDs in outdoor dust was lower than that in elevated surface dust and floor dust. rsc.org The isomer profile in outdoor dust showed a predominance of α-HBCD. rsc.org

A study of riverine sediments in the UK's River Medway detected ΣHBCDD concentrations ranging from 0.7 to 39.1 ng g⁻¹ dw. rsc.org Higher concentrations were found near residential and industrial areas, particularly those with construction activities, suggesting the use of HBCD-treated building materials. rsc.orgbham.ac.uk The isomer profile in these areas often resembled the commercial mixture, indicating recent pollution. bham.ac.uk

Table 1: Concentration of this compound in Outdoor Dust and Soil

Occurrence of this compound in Biota

HBCD is known to bioaccumulate and biomagnify in food chains, leading to its detection in a wide range of organisms. epa.gov High concentrations have been observed in top predators such as marine mammals and birds of prey. vu.nlacs.org

In marine environments, HBCD has been found in various species. A review of studies in China reported the presence of HBCD in mollusks, crustaceans, fish, and mammals. nih.gov In a study of marine mammals from Hong Kong, HBCD levels in cetacean samples ranged from 4.1 to 519 ng/g lipid weight. acs.org In the Great Lakes region, total HBCD concentrations in lake trout and walleye varied by lake, with ranges from 0.49-2.60 ng/g ww in Lake Erie to 5.57-13.7 ng/g ww in Lake Huron. nih.gov

A notable characteristic of HBCD in biota is the shift in the stereoisomer profile from the commercial mixture. vu.nlacs.org While γ-HBCD is the dominant isomer in technical products, α-HBCD is typically the most abundant isomer found in biological samples. rsc.orgvu.nlacs.org This is attributed to factors like differences in solubility, uptake, and metabolism among the isomers. vu.nlacs.org

Hydroxylated metabolites of HBCD have also been identified in wildlife. nih.gov One study found monohydroxy-HBCD in tern eggs and monohydroxy metabolites of HBCD and pentabromocyclododecene (PBCDe) in the blubber of harbor seals. nih.gov

Table 2: Occurrence of this compound in Biota

Presence of this compound in Food Matrices

The presence of HBCD in the environment leads to its contamination of various food products, which is a significant pathway for human exposure. researchgate.netnih.gov

A study of U.S. foods from Dallas, Texas, found detectable levels of HBCD in 42% of the 36 individual food items tested. researchgate.net The median concentrations for α-HBCD and γ-HBCD were 0.003 ng/g ww and 0.005 ng/g ww, respectively. researchgate.net In pooled food samples, the median levels for α-, β-, and γ-HBCD were 0.077, 0.008, and 0.024 ng/g ww, respectively. researchgate.net Canned sardines had the highest α-HBCD level at 1.307 ng/g ww. nih.gov

In a Hong Kong study, about 43% of food samples contained HBCD, with levels ranging from 0.01 to 1.2 mcg/kg. cfs.gov.hk "Seawater fish" and "Eggs and eggs products" had the highest mean concentrations. cfs.gov.hk A study on boxed sushi meals in Japan found total HBCD concentrations in seafood portions ranging from 33 to 1,922 pg/g wet weight, with α-HBCD being the dominant congener. jst.go.jp

Analysis of UK Total Diet Study samples from 2004 showed that HBCD was detected in most samples, with the α-HBCD diastereoisomer being the most abundant. researchgate.net Fish oil samples have also been found to contain HBCD, with α-HBCD being detected more frequently than the other isomers. food.gov.uk

Table 3: Presence of this compound in Food Matrices

Biomonitoring of this compound in Human Tissues (e.g., Milk, Serum, Hair)

HBCD has been detected in various human tissues, confirming widespread human exposure. nih.govpops.int Biomonitoring studies have identified HBCD in breast milk, blood, serum, and adipose tissue. nih.govnih.gov

In human breast milk, HBCD concentrations have been reported with significant variability. nih.gov A study in Birmingham, UK, found a mean total concentration of α+β+γ HBCDDs of 5.95 ng/kg lipid weight in 34 human milk samples. food.gov.uk In these samples, the α-isomer was predominant, accounting for 62-95% of the total HBCD. food.gov.uk

Human blood and serum samples also show the presence of HBCD. nih.gov Reported concentrations in human blood have included 1.7 × 10⁻⁶ g/Kg and 1.1 × 10⁻⁶ g/Kg, with α-HBCD being the dominant diastereomer. nih.gov Levels in human blood serum have been reported around 100 pg/g serum. nih.gov

HBCD has also been detected in human fetal tissues, indicating in-utero exposure. A study on Canadian human fetal liver and placental tissues reported total HBCD concentrations ranging from below the limit of detection to higher levels, highlighting the potential for developmental exposure. epa.gov

Temporal Trends in Environmental Concentrations of this compound

Studies on the temporal trends of HBCD in the environment have shown varying patterns, with some indicating increasing concentrations over time, while others suggest stabilization or decline in certain regions. nih.govvu.nl

Several trend studies have demonstrated an increase of HBCD in both the environment and in humans from the 1970s/1980s until more recent years. pops.int For instance, a study on marine mammals from Hong Kong observed a significant increasing trend of ΣHBCDs in dolphin samples from 1997 to 2007, with an estimated annual increase of 5%. acs.org This increase may be linked to the growing use of HBCD as a replacement for other restricted brominated flame retardants. acs.org

In contrast, some studies have shown a leveling off or decrease in HBCD concentrations. A Swedish study on guillemot eggs from the Baltic Sea indicated an increase between 1969 and 1995, but a stabilization between 1995 and 2001. vu.nl In the Great Lakes, recent trends (2004-2016) in fish suggest increasing concentrations in Lakes Erie and Ontario, but decreasing levels in Lakes Superior and Michigan. nih.gov The decreases are likely due to reduced usage of the compound. nih.gov

Source Identification and Release Pathways of this compound

The primary sources of HBCD in the environment are related to its production and use as a flame retardant in various products. nih.govacs.org

Industrial emissions are a major pathway for the release of HBCD into the environment. rsc.orgeuropa.eu These emissions can occur during the manufacturing of HBCD itself, as well as during the production of HBCD-containing products like expanded polystyrene (EPS) and extruded polystyrene (XPS) foams used in building insulation. rsc.orgbham.ac.uk

Elevated environmental levels of HBCD are often found near production facilities and downstream user sites. vu.nlacs.org For example, studies have shown higher concentrations of HBCD in air, sediment, and fish collected near plants producing or processing HBCD. acs.org The use of these materials in construction can lead to the release of HBCD into the surrounding environment, as evidenced by elevated levels in sediments near construction and demolition sites. bham.ac.uk

The release of HBCD from consumer products during their lifecycle, including use and disposal, is another significant pathway. researchgate.net This includes leaching from products and the generation of dust containing HBCD. rsc.org

Leaching and Migration of this compound from Commercial Products

This compound (HBCD) is utilized as an additive flame retardant, meaning it is physically mixed into polymers rather than chemically bound. nih.govswan.ac.uk This characteristic makes it susceptible to leaching and migration from commercial products throughout their service life and after disposal. nih.govnih.govrsc.org The primary applications of HBCD have been in expanded polystyrene (EPS) and extruded polystyrene (XPS) foam insulation for buildings, with lesser uses in textiles for upholstery and in high-impact polystyrene (HIPS) for electronic equipment. nih.govpops.intumweltbundesamt.de

The release of HBCD into the environment from these products is a significant pathway for its environmental distribution. nih.gov For instance, textiles treated with HBCD can release the substance during use through wear and abrasion. pops.int Similarly, polystyrene foams, which constitute the largest use of HBCD, can release the flame retardant, although emissions during the service life of intact insulation foams are considered to be low. pops.intbasel.int

Laboratory studies have been conducted to understand the dynamics of HBCD leaching. A series of experiments examining the leaching of HBCD from a mix of three fabrics revealed that concentrations in the leachate were substantially higher in the first 24 hours and decreased by an order of magnitude after one week. researchgate.net This suggests that the initial period of exposure to a leaching medium is critical for release.

Several environmental factors influence the rate of HBCD leaching. Key findings from laboratory experiments are summarized below:

Agitation: Mechanical agitation of waste and leachate mixtures was found to significantly enhance the leaching of HBCD. researchgate.net This simulates environmental conditions where materials are subject to physical movement, such as in waterways or during waste handling.

pH: The acidity or alkalinity of the leaching solution plays a role. Leaching of HBCD was observed to decrease significantly as the pH of the leachate increased from 5.8 to 8.5. researchgate.net

Temperature: An increase in temperature from 20°C to 60°C and 80°C led to a significant decrease in the concentration of HBCD in the leachate. researchgate.net This is thought to be due to the increased volatilization of the compound into the headspace of the experimental vessel at higher temperatures. researchgate.net

Waste-to-Leachate Ratio: The ratio of the amount of waste material to the volume of the leaching fluid also has a significant impact. Leaching of HBCD was found to be significantly greater at a lower waste-to-leachate ratio (0.005 g/mL) compared to a higher ratio (0.05 g/mL). researchgate.net

These findings indicate that the environmental conditions play a crucial role in the rate at which HBCD migrates from commercial products into the surrounding environment.

Table 1: Influence of Environmental Factors on HBCD Leaching from Fabrics

| Factor | Condition | Observation | Source |

| Time | First 24 hours vs. 1 week | Concentrations were markedly higher in the first 24 hours, diminishing by an order of magnitude after one week. | researchgate.net |

| Agitation | Agitated vs. Static | Agitation significantly enhanced leaching. | researchgate.net |

| pH | pH 5.8 vs. pH 6.5 vs. pH 8.5 | Leaching decreased significantly as pH increased. | researchgate.net |

| Temperature | 20°C vs. 60°C & 80°C | Concentrations in leachate decreased significantly at higher temperatures, likely due to volatilization. | researchgate.net |

| Waste:Leachate Ratio | 0.005 g/mL vs. 0.05 g/mL | Leaching was significantly greater at the lower waste:leachate ratio. | researchgate.net |

Waste Management and Disposal Practices Impacting this compound Release

Waste management and disposal practices are critical determinants of the release of HBCD into the environment. pops.int Since the majority of HBCD has been used in products with long service lives, such as building insulation, a significant reservoir of this chemical exists in the built environment that will eventually enter the waste stream. pops.int

Landfilling:

A primary disposal route for HBCD-containing products, such as construction and demolition waste, is landfilling. pops.intresearchgate.net As an additive flame retardant, HBCD is not chemically bound to the polymer matrix and can leach from materials deposited in landfills. wikipedia.org The presence of HBCD in landfill leachate is a documented source of environmental contamination. pops.int It is estimated that in the EU, nearly 30% of EPS/XPS panels containing HBCD have been landfilled. pops.int Stocks of HBCD in landfills are considered long-term sources for its release into the environment. pops.int While modern landfills may have systems to capture leachate, these systems can degrade over time, and uncontrolled or older dump sites often lack such containment measures. pops.intwikipedia.org

Incineration:

Incineration is another common method for managing municipal and construction waste. pops.int When conducted in state-of-the-art facilities, incineration is an effective method for destroying HBCD. Studies on full-scale municipal solid waste incinerators have demonstrated a destruction efficiency of over 99.999% for HBCD. nih.gov Co-incineration of HBCD-containing polystyrene foam did not negatively impact the plant's operation or lead to increased emissions of other harmful substances like dioxins. nih.gov The HBCD concentrations in the resulting solid residues (ashes) were found to be extremely low. researchgate.netnih.gov However, poor-quality or open burning of HBCD-containing waste can lead to the generation and release of toxic byproducts. pops.intwikipedia.org

Recycling and Other Waste Streams:

The recycling of materials containing HBCD poses a challenge. Emissions from the recycling of vehicles, insulation panels, and electrical and electronic equipment (WEEE) have been identified as a source of HBCD release. pops.int To be safely recycled, the HBCD content in materials must be below specific low concentration limits. umweltbundesamt.de Other significant HBCD waste streams include leftover HBCD from manufacturing processes, packaging materials, and textiles from commercial buildings and vehicles. basel.int The management of these streams requires careful separation to prevent the contamination of non-HBCD containing waste and to ensure environmentally sound disposal. basel.int

Table 2: HBCD Release from Waste Management Practices

| Waste Management Practice | Impact on HBCD Release | Key Findings | Sources |

| Landfilling | Potential for long-term release | HBCD leaches from disposed products into landfill leachate. Landfills are a significant long-term source of HBCD emissions. | pops.intwikipedia.orgpops.int |

| Incineration (Controlled) | High destruction efficiency | Modern incinerators can destroy >99.999% of HBCD, with minimal release in emissions or solid residues. | researchgate.netnih.gov |

| Incineration (Uncontrolled) | Release of toxic byproducts | Open burning can lead to the formation and release of harmful substances. | pops.intwikipedia.org |

| Recycling | Potential for release during processing | Emissions can occur during the recycling of HBCD-containing products like vehicles and electronics. | pops.int |

Environmental Fate and Transport Dynamics of 1,1,2,2,3,3 Hexabromocyclododecane

Bioaccumulation and Bioconcentration Potential of 1,1,2,2,3,3-Hexabromocyclododecane

Due to its high lipophilicity, indicated by a high octanol-water partitioning coefficient (log Kow) of 5.6, HBCD readily accumulates in the fatty tissues of organisms. epa.govvu.nl This process, known as bioaccumulation, can lead to concentrations in organisms that are significantly higher than in the surrounding environment. Bioconcentration, a specific type of bioaccumulation where uptake is primarily from water, has been demonstrated in laboratory studies. For instance, a high bioconcentration factor (BCF) of 18,100 was reported for HBCD in fathead minnows. epa.gov

Species-Specific Bioaccumulation Factors for this compound

The extent of HBCD bioaccumulation varies among different species, influenced by factors such as metabolism, diet, and trophic level. Monitoring studies have consistently shown that HBCD bioaccumulates in a wide array of biota, including invertebrates, fish, birds, and marine mammals. epa.gov For example, a study in the Western Scheldt Estuary revealed varying HBCD levels among different fish species, with the highest concentrations found in sole. vliz.be Similarly, a Swedish monitoring study reported a fish-to-sediment ratio (biota/sediment accumulation factor or BSAF) of 15 at one site, indicating significant bioavailability and bioaccumulation. epa.gov

In a study of two earthworm species, Eisenia fetida and Metaphire guillelmi, the biota soil accumulation factor (BSAF) values for α- and γ-HBCD were notably higher in Eisenia fetida, a difference attributed primarily to its higher lipid and protein content. nih.gov This highlights how physiological differences between species can influence bioaccumulation potential.

Below is a table summarizing key bioaccumulation and bioconcentration factors for HBCD in various species.

| Species | Parameter | Value | Reference |

| Fathead minnow (Pimephales promelas) | Bioconcentration Factor (BCF) | 18,100 | epa.gov |

| Rainbow trout (Oncorhynchus mykiss) | Bioconcentration Factor (BCF) | 19,200 | epa.gov |

| Fish (unspecified) | Biota/Sediment Accumulation Factor (BSAF) | 15 | epa.gov |

| Eisenia fetida (earthworm) | Biota Soil Accumulation Factor (BSAF) for α-HBCD | Higher than M. guillelmi | nih.gov |

| Metaphire guillelmi (earthworm) | Biota Soil Accumulation Factor (BSAF) for α-HBCD | Lower than E. fetida | nih.gov |

Stereoisomer-Specific Accumulation Patterns of this compound in Biota

Commercial HBCD is a mixture of three main stereoisomers: α-HBCD, β-HBCD, and γ-HBCD. wikipedia.org While γ-HBCD is the most abundant isomer in technical mixtures (75-89%), a shift in the isomeric profile is consistently observed in biological samples, with α-HBCD being the dominant isomer. vliz.benih.gov This shift is attributed to a combination of factors including differential uptake, metabolism, and the potential for bioisomerization of γ-HBCD and β-HBCD to the more persistent α-HBCD within organisms. acs.org

Studies have shown that α-HBCD is more resistant to metabolic degradation compared to the other isomers. For instance, in vitro studies with rat and harbor seal liver microsomes demonstrated that while β- and γ-HBCD levels decreased significantly, α-HBCD was not substantially biotransformed. vliz.be This differential metabolism contributes to the enrichment of α-HBCD in tissues.

Furthermore, enantiomer-specific accumulation has been observed. HBCD diastereoisomers are chiral and exist as pairs of enantiomers. vliz.be Studies in fish have revealed a significant enrichment of the (+)-α-HBCD enantiomer in the liver of whiting and bib. vliz.be Similarly, zebrafish have shown selective enrichment of the (+)-α-enantiomer and (+)-γ-enantiomer. acs.org This enantioselective accumulation suggests that biological processes, such as metabolism and transport, are stereospecific.

Trophic Transfer and Biomagnification of this compound in Food Webs

The persistence and bioaccumulative nature of HBCD lead to its transfer and potential magnification through food webs. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

Dynamics of this compound in Aquatic Food Webs

In aquatic ecosystems, HBCD has been shown to biomagnify. epa.govnih.gov Studies of coastal food webs have documented the transfer of HBCD from prey to predator. A study in an e-waste dismantling region in East China found a trophic magnification factor (TMF) for the sum of three HBCD isomers (Σ3HBCDs) of 6.36 in the aquatic food web, indicating significant trophic magnification. nih.gov Similarly, another study calculated a TMF for total HBCD of 3.1 in an aquatic food web. In a Canadian study, the highest mean concentration of ΣHBCDD was found in top predator fish from the Great Lakes region. nih.gov

Dynamics of this compound in Terrestrial Food Webs

The dynamics of HBCD in terrestrial food webs appear to be more complex and can differ from aquatic systems. Some studies have observed trophic dilution, where HBCD concentrations decrease with increasing trophic levels. For example, a study at a former e-waste recycling site in South China found trophic dilution in the terrestrial food web. nih.gov Another study in an e-waste dismantling region in East China also reported a TMF of 0.10, suggesting trophic dilution. nih.gov However, other research has indicated the potential for biomagnification in certain terrestrial food chains. For instance, animals at the top of the food chain, such as falcons and dolphins, have been found to have higher levels of HBCD. researchgate.net

Isomer-Specific Trophic Magnification Potentials of this compound

The trophic magnification of HBCD is also isomer-specific. Studies have shown that the different stereoisomers exhibit varying TMFs. In one aquatic food web, the TMFs were 2.3 for α-HBCD, 2.3 for β-HBCD, and a significantly higher 4.8 for γ-HBCD. This suggests that γ-HBCD may have a greater potential for biomagnification in that specific food web.

However, the general trend observed in many studies is the increasing predominance of α-HBCD at higher trophic levels. This is due to its higher assimilation efficiency, biomagnification factor, and longer half-life compared to the other isomers, as demonstrated in studies with zebrafish. acs.orgnih.gov The bioisomerization of γ-HBCD to α-HBCD within organisms further contributes to the enrichment of α-HBCD in top predators. acs.org

The following table summarizes the trophic magnification factors for HBCD isomers in different food webs.

| Food Web Type | Isomer | Trophic Magnification Factor (TMF) | Reference |

| Aquatic | Total HBCD | 3.1 | |

| Aquatic | α-HBCD | 2.3 | |

| Aquatic | β-HBCD | 2.3 | |

| Aquatic | γ-HBCD | 4.8 | |

| Aquatic | Σ3HBCDs | 6.36 | nih.gov |

| Terrestrial | Σ3HBCDs | 0.10 | nih.gov |

Partitioning Behavior of this compound in Environmental Compartments

The partitioning behavior of this compound is largely governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity. nih.gov These characteristics mean that HBCD preferentially moves from aqueous phases to associate with organic matter in sediment, soil, and biota. nih.gov The technical HBCD mixture is primarily composed of the γ-HBCD diastereomer (70-95%), with smaller amounts of α-HBCD and β-HBCD. nih.gov However, the partitioning and fate of these isomers can differ significantly in the environment.

Sediment-Water Partitioning of this compound

Due to its hydrophobic nature, this compound readily partitions from the water column into sediments. This process leads to the accumulation of HBCD in the benthic zone of aquatic systems, where it can persist. Studies have shown that HBCD is frequently detected in sediment samples, particularly in areas downstream of urban and industrial centers. nih.gov

Once partitioned to sediments, the fate of HBCD is largely determined by microbial degradation, also known as biotransformation. The rate of this degradation is highly dependent on the environmental conditions, especially the presence or absence of oxygen. Biotransformation half-lives are significantly shorter under anaerobic (anoxic) conditions compared to aerobic conditions.

Table 1: Biotransformation Half-life of this compound in Soil and Sediment

| Environmental Matrix | Condition | Biotransformation Half-life (t₁/₂) |

|---|---|---|

| Soil | Aerobic | 63 days |

| Soil | Anaerobic | 6.9 days |

| Freshwater Sediment | Aerobic | 11 to 32 days |

| Freshwater Sediment | Anaerobic | 1.1 to 1.5 days |

| Sole Carbon Source | - | 13.7 days |

| Combined Carbon Source | - | 2.39 to 4.44 days |

This table presents data on the degradation rates of HBCD under various environmental conditions. nih.gov

The degradation of HBCD in sediments can proceed through pathways like dehydrobromination and dehalohydroxylation. nih.gov Research has identified the formation of metabolites such as tetrabromocyclododecene, dibromocyclododecadiene, and cyclododecatriene, indicating a sequential debromination process.

Air-Surface Exchange Dynamics of this compound

This compound can be released into the atmosphere from products during their lifecycle, such as from extruded and expanded polystyrene foam used in building insulation. rsc.org Its presence in indoor and outdoor air and dust facilitates its transport and deposition. The exchange between air and various surfaces (soil, water, vegetation) is a critical component of its environmental transport.

This dynamic is influenced by factors like temperature, with warmer conditions potentially leading to increased volatilization from surfaces into the air. This allows HBCD to undergo long-range atmospheric transport, a process sometimes referred to as the "grasshopper effect," where the chemical undergoes cycles of deposition and re-volatilization, enabling it to travel to remote regions like the Arctic. nih.gov Concentrations of HBCD in the atmosphere can vary significantly depending on the microenvironment.

Table 2: Atmospheric Concentrations of this compound (ΣHBCDs) in Various Microenvironments

| Environment | Location | Median Concentration (ng/m³) |

|---|---|---|

| Homes (Air) | Birmingham, UK | 0.18 |

| Offices (Air) | Birmingham, UK | 0.17 |

| Public Microenvironments (Air) | Birmingham, UK | 0.90 |

| Outdoor Air | Birmingham, UK | 0.037 |

| Homes (Dust) | Birmingham, UK | 1300 (ng/g) |

| Offices (Dust) | Birmingham, UK | 760 (ng/g) |

| Cars (Dust) | Birmingham, UK | 13000 (ng/g) |

| Indoor Air (after curtain drawing) | Japan | 0.11 - 0.45 |

This table shows the concentrations of HBCD found in the air and dust of different indoor and outdoor settings, highlighting the variability of exposure sources. dioxin20xx.orgacs.org

Studies have shown that indoor environments can be significant sources of HBCD to the outdoors. rsc.org The isomer profile in air and dust often shows a predominance of α-HBCD, which contrasts with the γ-HBCD dominance in the commercial products, suggesting in-use transformation or differential fate of the isomers. rsc.orgacs.org

Photodegradation and Hydrolysis of this compound in Environmental Systems

Abiotic degradation processes, including photodegradation and hydrolysis, are important for determining the ultimate persistence of this compound in the environment.

Photodegradation: HBCD can be degraded by photolysis, particularly under UV-C irradiation. Studies have shown that the debromination of HBCD occurs in aqueous solutions when exposed to UV light, with the efficiency of this process being influenced by pH. Both acidic and alkaline conditions have been found to promote higher degradation efficiency compared to neutral pH. The process can be accelerated by the presence of certain substances. For example, the photodegradation of HBCD under simulated sunlight is enhanced in the presence of Fe(III)-carboxylate complexes and hydrogen peroxide, where the hydroxyl radical (•OH) is the primary species responsible for the degradation.

Hydrolysis: In contrast to photodegradation, hydrolysis is not considered a significant degradation pathway for HBCD. The compound is very stable in water, and the estimated half-life for its hydrolysis is extremely long, on the order of 10^6 years at a neutral pH of 7. This indicates that HBCD is exceptionally resistant to abiotic degradation via hydrolysis under typical environmental conditions.

Advanced Analytical Methodologies for 1,1,2,2,3,3 Hexabromocyclododecane in Complex Matrices

Contemporary Sample Preparation Techniques for 1,1,2,2,3,3-Hexabromocyclododecane Analysis

The goal of sample preparation is to extract HBCDD from the sample matrix and purify it to a level suitable for instrumental analysis. hilarispublisher.com The complexity of this process varies depending on the sample type, with matrices like dust, sediment, and biota requiring more extensive clean-up than water samples. hilarispublisher.comhilarispublisher.com

Various extraction techniques are employed to isolate HBCDD from different environmental matrices, each with its own set of advantages and disadvantages. chrom-china.comnih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), this technique uses high pressure and temperature to quickly and efficiently extract analytes. hilarispublisher.comejournals.eu It has been successfully applied to solid samples like soil, sediment, and dust, often using solvent mixtures like hexane (B92381)/acetone. hilarispublisher.com

Liquid-Liquid Extraction (LLE): This is a conventional and straightforward method for extracting HBCDD from aqueous samples by partitioning it into an immiscible organic solvent. chrom-china.comswan.ac.ukalsenvironmental.co.uk

Solid Phase Extraction (SPE): SPE is a versatile technique used for both extracting and cleaning up samples. chrom-china.comnih.gov For water samples, SPE cartridges, such as those with hydrophilic-lipophilic balance (HLB) sorbents, can effectively trap HBCDD, which is then eluted with a solvent like methanol (B129727). swan.ac.ukresearchwithrutgers.com This method allows for the preconcentration of analytes from large sample volumes, enhancing detection sensitivity. chrom-china.comswan.ac.uk For solid samples like soil or dust, SPE is often used as a clean-up step after an initial solvent extraction. hilarispublisher.comnih.gov

Other methods like ultrasonic-assisted extraction (UAE) are also frequently used, particularly for solid samples. chrom-china.comnih.govnih.gov The choice of extraction method is critical and depends on the specific matrix and analytical goals. chrom-china.com

Interactive Data Table: Comparison of Extraction Techniques for HBCDD

| Technique | Typical Matrix | Common Solvents | Key Advantages | Source |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Dust | n-Hexane/Acetone, Dichloromethane | Fast, Efficient, Reduced Solvent Use | hilarispublisher.comejournals.eu |

| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, n-Hexane | Simple, Widely Applicable | chrom-china.comalsenvironmental.co.uk |

| Solid Phase Extraction (SPE) | Water, Extracts from Solids | Methanol, Acetonitrile (B52724), Diethyl ether/n-Hexane | High Enrichment Factor, Good Clean-up | chrom-china.comswan.ac.ukresearchwithrutgers.comresearchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | Soil, Sludge, Dust | Dichloromethane/Acetonitrile, Acetone | Simple, Widely Used | chrom-china.comnih.govnih.gov |

Clean-up and Fractionation Procedures

After extraction, clean-up is a necessary step to remove co-extracted interfering components, such as lipids from biological samples, which can suppress the instrument signal. ejournals.euupmc.fr

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC is effective for separating large molecules like lipids from the smaller HBCDD analytes. ejournals.eu It is a common clean-up technique for fatty samples, though it may require additional purification steps. ejournals.eu

Column Chromatography: This technique uses a column packed with an adsorbent material like silica (B1680970) gel or Florisil to separate HBCDD from other compounds. hilarispublisher.comejournals.euuzh.ch By using different solvents, analytes can be eluted in fractions, achieving separation from interferences. hilarispublisher.comresearchgate.net For instance, multilayer silica/alumina columns are used for soil extracts, and Florisil cartridges are used for plasma samples. hilarispublisher.comuzh.ch

Dispersive Solid Phase Extraction (d-SPE): Often part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, d-SPE involves adding a sorbent material to the extract to remove interferences. chrom-china.comswan.ac.uk It has been applied to the clean-up of sludge extracts using a primary-secondary amine sorbent. nih.gov

Instrumental Analysis for Stereoisomer-Specific Quantification of this compound

Due to the thermal lability of HBCDD, which can lead to isomerization at high temperatures, gas chromatography (GC) is generally limited to determining the total HBCDD concentration. nih.govthermoscientific.com Therefore, liquid chromatography is the preferred method for isomer-specific analysis. thermoscientific.comdioxin20xx.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the determination of HBCDD stereoisomers in various matrices. chrom-china.comnih.govalfa-chemistry.com This method provides the high sensitivity and selectivity needed to quantify the low levels of HBCDD found in environmental and biological samples and to resolve the different stereoisomers. capes.gov.brnih.gov

Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques for separating the α-, β-, and γ-HBCDD stereoisomers. thermoscientific.comcapes.gov.br

Columns: C18 columns are most commonly used, providing good separation of the main diastereomers. nih.govrsc.orgresearchgate.net Phenyl-hexyl columns have also been shown to resolve additional minor diastereomers, which can prevent interference and potential overestimation of the primary isomers. researchgate.net

Mobile Phases: A mixture of organic solvents like acetonitrile and/or methanol with water (often containing a modifier like ammonium (B1175870) acetate) is typically used as the mobile phase. capes.gov.brnih.gov The composition of the mobile phase is optimized to achieve both good chromatographic separation and high ionization sensitivity. capes.gov.br

UPLC: UPLC systems, utilizing columns with smaller particle sizes (e.g., 1.8 or 1.9 µm), allow for faster analysis times and improved resolution compared to conventional HPLC. hilarispublisher.comthermoscientific.com For example, a method using a 1.9 µm Hypersil GOLD column achieved baseline resolution of the three main diastereomers in just three minutes. thermoscientific.com

Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common ionization source for HBCDD analysis. ejournals.eunih.govrsc.org It generates the deprotonated molecular ion [M-H]⁻. ejournals.eu

Tandem Mass Spectrometry (MS/MS): For quantification, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. rsc.org This involves selecting the precursor ion and monitoring its fragmentation into specific product ions, which greatly enhances selectivity and sensitivity. chrom-china.com The most commonly monitored transition for native HBCDD is the fragmentation of the deprotonated molecular ion (m/z 640.6 or 640.7) to the bromide ion (m/z 79 or 81). ejournals.eursc.org The use of isotope-labeled internal standards (e.g., ¹³C-HBCDD) is crucial to correct for matrix effects and variations in instrument response. upmc.frnih.gov

Interactive Data Table: LC-MS/MS Parameters for HBCDD Analysis

| Parameter | Typical Setting | Details | Source |

| Chromatography | Reversed-Phase HPLC/UPLC | C18 or Phenyl-Hexyl column | rsc.orgresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Water | Often with ammonium acetate (B1210297) buffer | capes.gov.brnih.gov |

| Ionization Mode | Negative Electrospray (ESI) | Forms [M-H]⁻ ion | ejournals.eursc.org |

| Detection Mode | Tandem MS (MS/MS) | Multiple Reaction Monitoring (MRM) | rsc.org |

| Precursor Ion (m/z) | 640.7 | Deprotonated molecule [M-H]⁻ | ejournals.eursc.org |

| Product Ion (m/z) | 79 / 81 | Bromide ion [Br]⁻ | ejournals.eursc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for this compound

Evaluation of Matrix Effects and Ionization Efficiency in this compound Analysis

The analysis of HBCDD by liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is susceptible to matrix effects. swan.ac.uk These effects, which can either suppress or enhance the analyte signal, arise from co-eluting components in the sample matrix that interfere with the ionization process. swan.ac.uk In the analysis of complex matrices such as biological tissues and sewage sludge, significant ion suppression has been observed for all HBCDD diastereomers. nist.govnih.gov

The extent of matrix effects can vary depending on the specific diastereomer and the nature of the sample matrix. nist.gov For instance, while the analysis of HBCDD diastereomers in some biological tissue extracts may be relatively unaffected, the analysis of enantiomers can be significantly influenced by extracted matrix components. nist.gov This highlights the necessity of evaluating and correcting for matrix effects to ensure accurate quantification.

Several strategies are employed to mitigate matrix effects. The use of isotopically labeled internal standards, such as racemic 13C-labeled HBCDD diastereomers, is a common and effective approach. nist.govnih.gov These standards co-elute with the native analytes and experience similar matrix effects, allowing for accurate correction of the signal. nist.gov Additionally, alternative ionization techniques to ESI, such as atmospheric pressure photoionization (APPI) and anion attachment atmospheric pressure photoionization (AA-APPI), have been explored. researchgate.net AA-APPI, in particular, has shown minimal matrix effects in sediment extracts and can offer increased sensitivity. researchgate.net

The ionization efficiency of HBCDD is another critical factor influencing analytical sensitivity. nih.gov Different ionization sources can exhibit varying efficiencies for HBCDD. For example, atmospheric pressure chemical ionization (APCI) has been reported to be more sensitive for HBCDD analysis than ESI in some studies. researchgate.net The choice of mobile phase composition in LC can also impact ionization. nist.govnist.gov The ionization efficiency is not only dependent on the analyte's properties but also on instrumental parameters and solvent conditions. nih.govplos.org Therefore, careful optimization of both the ionization source and chromatographic conditions is essential for achieving the desired sensitivity and minimizing matrix-related inaccuracies in HBCDD analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Challenges and Applications for this compound

Gas chromatography-mass spectrometry (GC-MS) presents a complex set of challenges for the analysis of this compound (HBCDD) due to the compound's thermal lability. researchgate.netdioxin20xx.org At the elevated temperatures typically used in GC injectors and columns (above 160°C), HBCDD isomers can undergo thermal degradation and rearrangement. researchgate.netresearchgate.net This thermal instability can lead to the formation of various degradation products, including lesser-brominated cyclododecanes and brominated aromatic compounds, which complicates the interpretation of chromatograms and can lead to inaccurate quantification of the parent compound. nih.govcolab.ws Studies have shown that the decomposition of HBCDD during GC-MS analysis can result in the formation of products such as pentabromocyclododecene and tetrabromocyclododecadiene. nih.gov

Despite these challenges, GC-MS has been utilized for the determination of total HBCDD content in various matrices. dioxin20xx.orgosti.gov The primary advantage of GC-MS is its ability to provide simple and reliable measurements of the total HBCDD concentration, without separating the individual diastereomers. dioxin20xx.org This can be useful for screening purposes or when isomer-specific information is not required. To minimize thermal degradation, specific injection techniques like pulsed splitless injection have been employed to reduce the residence time of the analyte in the hot injector. researchgate.net

For isomer-specific analysis, however, liquid chromatography-mass spectrometry (LC-MS) is generally the preferred method due to its milder operating conditions. researchgate.netdioxin20xx.org Comparisons between GC-MS and LC-MS have shown that while GC-MS can provide comparable total HBCDD concentrations, LC-MS is necessary for the baseline separation and individual quantification of the α-, β-, and γ-diastereomers. dioxin20xx.orgosti.gov

The table below summarizes the key challenges and applications of GC-MS in the analysis of HBCDD:

| Feature | Description |

| Challenges | |

| Thermal Instability | HBCDD degrades and isomerizes at typical GC operating temperatures, leading to inaccurate quantification and complex chromatograms. researchgate.netresearchgate.net |

| Degradation Products | Thermal breakdown results in the formation of various lesser-brominated and aromatic compounds. nih.govcolab.ws |

| Lack of Isomer Separation | Standard GC-MS methods do not separate the individual diastereomers of HBCDD. dioxin20xx.org |

| Applications | |

| Total HBCDD Analysis | Useful for determining the total concentration of HBCDD in a sample for screening or compliance purposes. dioxin20xx.orgosti.gov |

| Method Verification | GC-MS results for total HBCDD can be used to verify findings from LC-MS analyses. osti.gov |

| Analysis of Specific Matrices | GC-MS methods have been developed for the analysis of HBCDD in materials like expanded and extruded polystyrene foam. nih.gov |

Supercritical Fluid Chromatography (SFC) for Diastereomer Separation of this compound

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative for the separation of this compound (HBCDD) diastereomers. unit.nonih.gov This technique utilizes a mobile phase, typically supercritical carbon dioxide, often modified with a small amount of an organic solvent (cosolvent), to achieve efficient separations. mdpi.com SFC offers several advantages over traditional liquid chromatography (LC), including faster analysis times and reduced solvent consumption. researchgate.net

One of the key applications of SFC in HBCDD analysis is the baseline separation of the three main diastereomers: α-HBCDD, β-HBCDD, and γ-HBCDD. researchgate.net This separation can be achieved in a significantly shorter run time compared to conventional LC methods. For instance, a method using supercritical CO2 and methanol as a modifier on a C18 stationary phase has been shown to separate the three diastereomers within a three-minute run time. researchgate.net

The choice of stationary phase and cosolvent is crucial for optimizing the separation in SFC. Various columns, including those with C18 and specialized silica-based packings, have been successfully employed. mdpi.comresearchgate.net The elution order of the diastereomers in SFC can differ from that observed in reversed-phase LC, highlighting the unique selectivity of the SFC system. mdpi.com

Beyond the separation of the main diastereomers, SFC has also demonstrated the capability to separate minor HBCDD isomers, such as the δ- and ε-HBCDD meso forms. nih.govmdpi.com This comprehensive separation is important for a more complete understanding of the isomeric composition of technical HBCDD mixtures and their environmental fate.

The following table summarizes the key aspects of SFC for the diastereomer separation of HBCDD:

| Parameter | Details |

| Technique | Supercritical Fluid Chromatography (SFC) |

| Mobile Phase | Supercritical Carbon Dioxide (CO₂) with an organic cosolvent (e.g., methanol, 2-propanol, acetonitrile). mdpi.comresearchgate.net |

| Stationary Phases | C18, High Strength Silica (HSS), and various chiral stationary phases. mdpi.comresearchgate.net |

| Key Advantages | - Rapid analysis times (e.g., under 3 minutes for major diastereomers). researchgate.net - Reduced organic solvent consumption, making it a "greener" technique. unit.no - High resolution and baseline separation of diastereomers. researchgate.net |

| Separated Isomers | α-HBCDD, β-HBCDD, γ-HBCDD, and minor meso forms (δ- and ε-HBCDD). nih.govmdpi.com |

| Detection | Typically coupled with tandem mass spectrometry (SFC-MS/MS) for sensitive and selective detection. researchgate.netlcms.cz |

Enantioselective Analysis of this compound Isomers

The enantioselective analysis of this compound (HBCDD) is crucial for understanding its bioaccumulation, biotransformation, and toxicological effects, as enantiomers of the same diastereomer can exhibit different biological activities. unit.no This specialized analysis focuses on separating and quantifying the individual enantiomers of the α-, β-, and γ-HBCDD diastereomers.

The primary tool for enantioselective analysis is chiral chromatography, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers. Both liquid chromatography (LC) and supercritical fluid chromatography (SFC) have been successfully used for this purpose. nih.govmdpi.com The choice of the CSP is critical for achieving the desired separation.

Challenges in enantioselective analysis include potential co-elution between enantiomers of different diastereomers. For example, (+)α-HBCDD might co-elute with (+)β-HBCDD or (+)γ-HBCDD on certain chiral columns. nih.gov To overcome this, advanced techniques like two-dimensional HPLC have been developed.

The results of enantioselective analysis are often expressed as the enantiomeric fraction (EF), which provides a quantitative measure of the relative abundance of the two enantiomers. Deviations from a racemic mixture (EF ≠ 0.5) in environmental or biological samples indicate that enantioselective processes, such as preferential metabolism or bioaccumulation, have occurred. scies.org

Application of Chiral Stationary Phases for Chromatographic Resolution of this compound Enantiomers

The chromatographic resolution of this compound (HBCDD) enantiomers is primarily achieved through the use of chiral stationary phases (CSPs). rsc.org These specialized column packings create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the enantioseparation of HBCDD isomers. mdpi.combujnochem.com

Several types of polysaccharide-based CSPs have been successfully applied in both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) for this purpose. Examples of these CSPs include:

Cellulose tris(3,5-dimethylphenylcarbamate): This CSP has been used for the preparative separation of β-HBCDD enantiomers. nih.govmdpi.com

Cellulose tris(3-chloro-4-methylphenylcarbamate): This stationary phase has demonstrated the ability to achieve baseline separation of all HBCDD enantiomers, including the minor δ- and ε-isomers, in a single analytical run using SFC. nih.govmdpi.com It has also been used for the resolution of α- and γ-HBCDD enantiomers. nih.govmdpi.com

Amylose tris(3,5-dimethylphenylcarbamate): This is another common polysaccharide-based CSP evaluated for HBCDD enantioseparation. mdpi.com

Permethylated beta-cyclodextrin (B164692) (e.g., Nucleodex β-PM): This cyclodextrin-based CSP is frequently cited for the enantioselective liquid chromatography separation of HBCDD. nih.gov

The choice of the CSP, along with the mobile phase composition and temperature, significantly influences the separation efficiency and even the elution order of the enantiomers. mdpi.com For instance, the elution order of the (+)- and (−)-γ-HBCDD enantiomers can be different between chiral LC and SFC methods using different CSPs. nih.govmdpi.com

The following table provides a summary of some chiral stationary phases used for the resolution of HBCDD enantiomers and their applications:

| Chiral Stationary Phase | Abbreviation/Trade Name | Application Examples |

| Cellulose tris(3,5-dimethylphenylcarbamate) | e.g., Lux Cellulose-1, CHIRALCEL® OD | Preparative separation of β-HBCDD enantiomers. nih.govmdpi.com |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | e.g., Lux Cellulose-2, Trefoil CEL2 | Analytical and preparative separation of α- and γ-HBCDD enantiomers; baseline separation of all major and minor HBCDD enantiomers by SFC. nih.govmdpi.com |

| Amylose tris(3,5-dimethylphenylcarbamate) | e.g., Trefoil AMY1, CHIRALPAK® AD | Screening for optimal enantioseparation conditions. mdpi.com |

| Permethylated beta-cyclodextrin | Nucleodex β-PM | Enantioselective analysis of HBCDD by LC, often used as a reference method. nih.gov |

The development and application of these chiral stationary phases are fundamental to advancing our understanding of the stereoisomer-specific behavior of HBCDD in the environment and in biological systems.

Two-Dimensional HPLC Techniques for Enantiomeric Separation of this compound

Achieving simultaneous baseline separation of all six enantiomers of the α-, β-, and γ-diastereomers of this compound (HBCDD) in a single chromatographic run can be challenging due to potential co-elutions. nih.govnih.gov To address this, two-dimensional high-performance liquid chromatography (2D-HPLC) has been developed as a powerful technique for the comprehensive enantiomeric separation of HBCDD. nih.gov

The 2D-HPLC approach involves coupling two different chromatographic columns in series. The first dimension typically uses a conventional (achiral) column to separate the HBCDD diastereomers (α, β, and γ). Subsequently, specific fractions containing individual diastereomers are transferred ("heart-cut") to a second-dimension column, which is a chiral stationary phase (CSP), for the separation of the enantiomers. nih.gov

This method effectively prevents co-elution between enantiomers of different diastereomers, such as the potential overlap of (+)α-HBCDD with (+)β-HBCDD or (+)γ-HBCDD. nih.gov By performing the enantioseparation in separate, undisturbed chromatograms for each diastereomer, a high degree of resolution can be achieved. For example, a 2D-HPLC method has been reported to achieve a resolution of 4.11 for the enantiomers of α-HBCDD. nih.gov

The key steps in a typical 2D-HPLC method for HBCDD enantiomeric separation are:

First Dimension Separation: The sample is injected onto an achiral column (e.g., a standard C18 column) to separate the α-, β-, and γ-diastereomers.

Heart-Cutting: As each diastereomer peak elutes from the first column, it is selectively transferred to the second column using a switching valve.

Second Dimension Separation: The isolated diastereomer is then separated into its individual enantiomers on a chiral stationary phase. This can be done in separate runs for each diastereomer to optimize the separation conditions. nih.gov

This technique has been successfully applied to the analysis of HBCDD enantiomers in complex biological samples like fish oil and tissues from marine animals. nih.gov

The table below summarizes the key features of 2D-HPLC for the enantiomeric separation of HBCDD:

| Feature | Description |

| Principle | Combination of an achiral column (1st dimension) for diastereomer separation and a chiral column (2nd dimension) for enantiomer separation. nih.gov |

| Technique | "Heart-cutting" is used to transfer individual diastereomers from the first to the second dimension. nih.gov |

| Advantage | Avoids co-elution of enantiomers from different diastereomers, leading to high resolution and accurate quantification. nih.gov |

| Application | Enantioselective analysis of HBCDD in complex matrices such as biota samples. nih.gov |

| Reported Performance | Achieved an undisturbed enantioselective separation for α-HBCDD with a resolution of 4.11. nih.gov |

Enantiomeric Fraction (EF) Calculation and Environmental Interpretation for this compound

The enantiomeric fraction (EF) is a crucial parameter used to quantify the relative abundance of the two enantiomers of a specific this compound (HBCDD) diastereomer. It is calculated from the peak areas of the two enantiomers obtained from chiral chromatographic analysis.

The formula for calculating the enantiomeric fraction is:

EF = Area(+) / (Area(+) + Area(-))

where Area(+) and Area(-) represent the peak areas of the dextrorotatory (+) and levorotatory (-) enantiomers, respectively.

An EF value of 0.5 indicates a racemic mixture, meaning the two enantiomers are present in equal amounts. This is typically the case for technical HBCDD mixtures and abiotic environmental samples where no biological processing has occurred. nih.govscies.org

Deviations from an EF of 0.5 in biological or environmental samples are significant as they indicate that enantioselective processes have taken place. These processes can include: